molecular formula C8H6N4O2 B8684658 3-Nitro-1,5-naphthyridin-4-amine CAS No. 85938-75-6

3-Nitro-1,5-naphthyridin-4-amine

Cat. No. B8684658
Key on ui cas rn: 85938-75-6
M. Wt: 190.16 g/mol
InChI Key: HFULIQZCEBYHHA-UHFFFAOYSA-N
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Patent
US08207162B2

Procedure details

In step (3) of Reaction Scheme I, a 3-nitroquinolin-4-amine or 3-nitro[1,5]naphthyridin-4-amine of Formula XVIII is reduced to provide a quinoline-3,4-diamine or [1,5]naphthyridine-3,4-diamine of Formula XIX. The reaction can be carried out by hydrogenation using a heterogeneous hydrogenation catalyst such as platinum on carbon. The hydrogenation is conveniently carried out in a Parr apparatus in a suitable solvent such as toluene, methanol, isopropanol, ethyl acetate, or acetonitrile. The reaction can be carried out at ambient temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula XVIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:13]=1[NH2:14])=[CH:11][CH:10]=[CH:9][CH:8]=2)([O-])=O.[N+:15]([C:18]1[CH:19]=[N:20][C:21]2[C:26]([C:27]=1[NH2:28])=[N:25][CH:24]=[CH:23][CH:22]=2)([O-])=O>>[N:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:13]([NH2:14])=[C:4]([NH2:1])[CH:5]=1.[N:20]1[C:21]2[C:26](=[N:25][CH:24]=[CH:23][CH:22]=2)[C:27]([NH2:28])=[C:18]([NH2:15])[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CN=C2C1N
Step Three
Name
Formula XVIII
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In step (3) of Reaction Scheme I

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=C(C2=CC=CC=C12)N)N
Name
Type
product
Smiles
N1=CC(=C(C2=NC=CC=C12)N)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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